Propanedioic acid, ion(2-)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166020 | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-80-9 | |
| Record name | Malonate(2-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Historical Context and Nomenclature in Chemical Sciences
The journey of propanedioic acid and its corresponding dianion, malonate, is intertwined with the development of organic chemistry. While the parent acid, malonic acid, has been known for over a century, the focus on its deprotonated form, the malonate dianion, has gained significant traction in more recent decades, particularly with the advent of advanced analytical and computational techniques.
In chemical nomenclature, "Propanedioic acid, ion(2-)" is the systematic name that precisely describes the molecule's structure: a three-carbon diacid that has lost two protons, resulting in a charge of negative two. ebi.ac.ukchemspider.comfda.gov However, it is more frequently referred to by its common name, malonate dianion , or simply malonate . ebi.ac.ukchemspider.comnih.gov The term "malonate" itself can be a source of ambiguity, as it may also refer to the monoanion or esters of malonic acid. nih.gov Therefore, the explicit "dianion" or the formula C₃H₂O₄²⁻ is often used in research to avoid confusion. fda.gov
The following table summarizes the various names and identifiers for Propanedioic acid, ion(2-):
| Identifier Type | Value |
| Systematic Name | Propanedioic acid, ion(2-) ebi.ac.ukchemspider.com |
| Common Name | Malonate dianion chemspider.comnih.gov |
| Other Synonyms | malonate(2-), propanedioate ebi.ac.ukchemicalbook.com |
| CAS Number | 156-80-9 chemspider.comchemicalbook.com |
| Molecular Formula | C₃H₂O₄²⁻ ebi.ac.ukfda.gov |
| InChIKey | OFOBLEOULBTSOW-UHFFFAOYSA-L ebi.ac.ukchem960.com |
Significance of the Malonate Dianion in Interdisciplinary Research
The significance of the malonate dianion extends far beyond its simple structure, playing a crucial role in fields ranging from biochemistry to materials science.
In the realm of biochemistry, the malonate dianion is well-known as a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a key component of the citric acid cycle and the electron transport chain. nih.gov This inhibitory action has made it a valuable tool for studying mitochondrial respiration. nih.gov Furthermore, malonate occurs naturally in various biological systems, including legumes, where it is implicated in symbiotic nitrogen metabolism. nih.gov
In synthetic organic chemistry, the malonate dianion and its synthetic equivalents are cornerstone reagents. The malonic ester synthesis, a classic named reaction, utilizes the reactivity of the methylene (B1212753) group (the CH₂ group) alpha to the two carboxyl groups to form a wide variety of carboxylic acids. The acidity of these protons makes the malonate system an excellent nucleophile for various chemical transformations. psu.edu
More recently, the malonate dianion has emerged as a versatile building block in the field of coordination chemistry and materials science. rsc.org Its ability to act as a ligand, binding to metal ions through its two carboxylate groups, allows for the construction of one-, two-, and three-dimensional coordination polymers. rsc.org These materials can exhibit interesting magnetic and structural properties, making them promising candidates for applications in molecular magnetism and crystal engineering. rsc.orgresearchgate.net
Structural Features and Reactivity Principles of Propanedioic Acid, Ion 2
Competitive Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
Malonate is a classic example of a competitive inhibitor, specifically targeting the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. atamankimya.comatamanchemicals.comatamankimya.com
Mechanistic Insights into SDH Inhibition by Propanedioic Acid, Ion(2-)
The inhibitory action of malonate on succinate dehydrogenase (SDH) is a direct consequence of its structural similarity to succinate, the enzyme's natural substrate. atamanchemicals.comwikipedia.org Malonate, a three-carbon dicarboxylic acid, mimics the four-carbon dicarboxylate structure of succinate, allowing it to bind to the enzyme's active site. wikipedia.orgmdpi.com However, malonate lacks the -CH2CH2- group necessary for the dehydrogenation reaction that SDH catalyzes. atamankimya.comwikipedia.org By occupying the active site, malonate physically blocks succinate from binding, thus competitively inhibiting the enzyme. atamankimya.comnih.gov This binding prevents the oxidation of succinate to fumarate (B1241708). mdpi.com
Table 1: Comparison of Succinate and Propanedioic Acid, Ion(2-) (Malonate)
| Feature | Succinate | Propanedioic Acid, Ion(2-) (Malonate) |
|---|---|---|
| Structure | -OOC-CH₂-CH₂-COO- | -OOC-CH₂-COO- |
| Role with SDH | Substrate | Competitive Inhibitor atamankimya.com |
| Interaction | Binds to the active site and is oxidized to fumarate. | Binds to the active site but cannot be oxidized. wikipedia.org |
| Effect on Enzyme | Converted to product, allowing the enzyme to catalyze further reactions. | Blocks the active site, preventing the substrate from binding. nih.gov |
Impact on Tricarboxylic Acid (TCA) Cycle Dynamics
The inhibition of SDH by malonate causes significant disruption to the Tricarboxylic Acid (TCA) cycle, a critical pathway for cellular energy production. nih.govnih.gov By halting the conversion of succinate to fumarate, malonate leads to the accumulation of succinate. frontiersin.org This buildup can, in turn, slow down the entire cycle. nih.govnih.gov The reduced formation of fumarate and subsequent TCA cycle intermediates impairs the cell's ability to generate reducing equivalents like NADH and FADH₂, which are essential for the production of ATP. nih.gov
Role in De Novo Lipogenesis and Fatty Acid Biosynthesis
In contrast to its inhibitory role, the coenzyme A derivative of malonate, malonyl-CoA, is a fundamental molecule for the synthesis of fatty acids. atamankimya.comwikipedia.org
Malonyl-CoA as a Central Intermediate in Cytosolic Pathways
In the cytosol, de novo lipogenesis—the synthesis of fatty acids from non-lipid precursors—relies on malonyl-CoA. lumenlearning.com This process begins with the conversion of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). researchgate.netyoutube.com Malonyl-CoA then serves as the donor of two-carbon units for the fatty acid synthase (FAS) multienzyme complex, which systematically elongates the growing fatty acid chain. researchgate.net With each cycle of elongation, a two-carbon unit from malonyl-CoA is added, leading to the eventual formation of fatty acids like palmitate. lumenlearning.com
Mitochondrial Fatty Acid Synthesis (mtFASII) Precursor Role
Mitochondria possess their own fatty acid synthesis pathway, known as mtFASII, which is distinct from the cytosolic system. plos.orgwikipedia.org This pathway is crucial for producing fatty acids required for mitochondrial functions, including the synthesis of lipoic acid, an essential cofactor for several mitochondrial enzymes. plos.orgwikipedia.org Malonate is a precursor for this pathway; it is converted to malonyl-CoA within the mitochondria by the enzyme acyl-CoA synthetase family member 3 (ACSF3). wikipedia.orgplos.org This mitochondrial pool of malonyl-CoA is then used by the mtFASII enzymes to build the necessary fatty acids. plos.orgnih.gov
Table 2: Key Enzymes and Their Functions
| Enzyme | Pathway | Role |
|---|---|---|
| Succinate Dehydrogenase (SDH) | TCA Cycle & Electron Transport Chain | Catalyzes the oxidation of succinate to fumarate. frontiersin.org |
| Acetyl-CoA Carboxylase (ACC) | De Novo Lipogenesis | Catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. researchgate.net |
| Fatty Acid Synthase (FAS) | De Novo Lipogenesis | A multi-enzyme protein that synthesizes fatty acids from malonyl-CoA. researchgate.net |
| Acyl-CoA Synthetase Family Member 3 (ACSF3) | Mitochondrial Fatty Acid Synthesis (mtFASII) | Converts malonate to malonyl-CoA within the mitochondria. wikipedia.org |
Quantitative Assessment of Malonate as a Research Biomarker for Lipogenesis
Malonate has emerged as a potential biomarker for de novo lipogenesis (fatty acid synthesis). A highly sensitive and specific method for the quantification of serum malonate has been developed, providing a valuable tool for researchers. nih.gov This method utilizes a stable isotope-dilution technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The process involves the derivatization of malonic acid (MA) from a small serum sample (50 µL) into di-(1-methyl-3-piperidinyl)malonate (DMP-MA). This derivative is then quantified using positive electrospray ionization LC-MS/MS. nih.gov The derivatization significantly enhances sensitivity, with a detection limit for DMP-MA of approximately 4.8 fmol, which is over 100 times more sensitive than detecting underivatized MA by negative electrospray ionization LC-MS/MS. nih.gov
The reliability of this quantitative method is demonstrated by its precision and accuracy. The relative standard deviations for sample preparation and measurement are 4.4% and 3.2%, respectively. nih.gov Recovery experiments, conducted by spiking normal human serum with known amounts of malonic acid, have shown a mean recovery of 96.0%. nih.gov These findings underscore the method's robustness for the reliable and reproducible quantification of malonate in human serum, supporting its use as a research biomarker in studies of lipogenesis. nih.gov
| Parameter | Value | Reference |
| Sample Volume | 50 µL of serum | nih.gov |
| Derivatization Agent | 1-methyl-3-piperidinemethanol | nih.gov |
| Analytical Technique | LC-MS/MS (Positive Electrospray Ionization) | nih.gov |
| Detection Limit | ~4.8 fmol | nih.gov |
| RSD (Sample Preparation) | 4.4% | nih.gov |
| RSD (Measurement) | 3.2% | nih.gov |
| Mean Recovery | 96.0% | nih.gov |
Enzymology of Malonate Metabolism
The metabolism of malonate is orchestrated by a series of specialized enzymes that facilitate its conversion and degradation.
Characterization of Malonate Decarboxylase (MDCase)
Malonate decarboxylase (MDCase) is a key enzyme in malonate assimilation, catalyzing the decarboxylation of malonate to acetate (B1210297) and carbon dioxide. oup.com Extensive research on MDCase from various bacteria, including Pseudomonas putida, has elucidated its complex structure and function. oup.comnih.gov
In P. putida, the genes encoding MDCase are organized in an operon designated mdcABCDEGHLM. oup.comnih.gov N-terminal protein sequencing has identified the protein products of mdcA, mdcC, mdcD, mdcE, and mdcH as the α, δ, β, γ, and ε subunits of the enzyme, respectively. nih.gov All known malonate decarboxylases utilize an acyl carrier protein (ACP) that has 2′-(5″-phosphoribosyl)-3′-dephospho-CoA as its prosthetic group. oup.com
The proposed mechanism for malonate decarboxylation in P. putida involves the following steps:
Active uptake of free malonate into the cell by the membrane proteins MdcL and MdcM. oup.com
Conversion of malonate to malonyl-S-ACP by the α subunit (MdcA), which replaces the acetyl group of acetyl-S-ACP. oup.com
Decarboxylation of the malonyl residue on the ACP to generate acetyl-S-ACP, a reaction catalyzed by the β and γ subunits (MdcD and MdcE). oup.com
| Organism | Gene Cluster | Subunits | Prosthetic Group |
| Pseudomonas putida | mdcABCDEGHLM | α, β, γ, δ, ε | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |
| Klebsiella pneumoniae | mdc | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |
| Malonomonas rubra | mad | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |
| Acinetobacter calcoaceticus | mdc | - | 2′-(5″-phosphoribosyl)-3′-dephospho-CoA |
Investigation of Malonyl-CoA Decarboxylase (MCD)
Malonyl-CoA decarboxylase (MCD) plays a critical role in cellular metabolism by catalyzing the conversion of malonyl-CoA to acetyl-CoA and CO₂. taylorandfrancis.com This enzyme is pivotal in regulating the cellular levels of malonyl-CoA, a key molecule in fatty acid metabolism. portlandpress.com In the liver, MCD's function is essential for controlling energy utilization by modulating malonyl-CoA concentrations in response to different nutritional or pathological conditions. portlandpress.com
Research has shown that MCD activity is significantly increased under conditions that favor hepatic fatty acid oxidation, such as in streptozotocin-induced diabetes and after a 48-hour fast. portlandpress.com This suggests a regulatory role for MCD in shifting metabolism towards fat utilization. Furthermore, the activity of MCD can be enhanced by alkaline phosphatase treatment, indicating that the enzyme's function is regulated by phosphorylation. portlandpress.com Studies have revealed that MCD is active when phosphorylated and inactive when dephosphorylated. taylorandfrancis.com
Acyl-CoA Synthetase Family Member 3 (ACSF3) Interactions
Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme with high specificity for malonate and methylmalonate. genecards.orgmcw.edu It catalyzes the conversion of malonate to malonyl-CoA, a crucial first step in mitochondrial fatty acid synthesis. genecards.orgresearchgate.net A primary role of ACSF3 is the detoxification of malonate, which is a known competitive inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. researchgate.netwikipedia.org
By converting malonate to malonyl-CoA, ACSF3 clears this inhibitory metabolite from the mitochondria. wikipedia.org The resulting malonyl-CoA can then be decarboxylated to acetyl-CoA by malonyl-CoA decarboxylase. researchgate.net Mutations in the ACSF3 gene are the cause of a metabolic disorder known as combined malonic and methylmalonic aciduria (CMAMMA), which is characterized by the accumulation of both malonic and methylmalonic acids. wikipedia.org
| Enzyme | Location | Substrate(s) | Product | Function | Associated Disease |
| ACSF3 | Mitochondria | Malonate, Methylmalonate | Malonyl-CoA, Methylmalonyl-CoA | Malonate detoxification, Mitochondrial fatty acid synthesis | Combined Malonic and Methylmalonic Aciduria (CMAMMA) |
Malonate Semialdehyde Decarboxylase (MSAD) Activity and Inactivation Mechanisms
Malonate semialdehyde decarboxylase (MSAD) is an enzyme that catalyzes the decarboxylation of malonate semialdehyde to acetaldehyde (B116499) and carbon dioxide. rug.nlnih.gov This enzyme is a member of the tautomerase superfamily but has no sequence homology with other known decarboxylases. rug.nlnih.gov Mechanistic studies have revealed that the reaction is not dependent on metal ions. nih.gov
Key active site residues, Pro-1 and Arg-75, have been identified as crucial for the enzyme's catalytic activity. rug.nlnih.gov The proposed mechanism involves the polarization of the carbonyl group of malonate semialdehyde by the cationic Pro-1 residue. acs.orgnih.gov In addition to its decarboxylase activity, MSAD also exhibits hydratase activity, converting 2-oxo-3-pentynoate to acetopyruvate. acs.orgnih.gov
MSAD can be irreversibly inactivated by 3-bromo- (B131339) and 3-chloropropiolate, which act as mechanism-based inhibitors. acs.orgnih.gov The inactivation process involves the covalent modification of the essential Pro-1 residue. acs.orgnih.gov The proposed mechanism for this inactivation begins with the hydration of the 3-halopropiolate by the enzyme's hydratase activity, followed by a rearrangement to form a reactive alkylating agent. acs.orgnih.gov
Malonate in Symbiotic Nitrogen Metabolism and Broader Biological Systems
Malonate is found in significant quantities in legumes, particularly within the root nodules that house nitrogen-fixing bacteria. nih.govkoreascience.kr Its role in symbiotic nitrogen metabolism has been a subject of investigation and some debate. nih.govasm.org
In the symbiotic relationship between Rhizobium leguminosarium bv. trifolii and clover, malonate metabolism appears to be essential for the proper development of bacteroids within the nodules. nih.govnih.gov An operon, designated mat, consisting of genes matA, matB, and matC, encodes enzymes for the uptake and conversion of malonate to acetyl-CoA via malonyl-CoA. nih.gov A mutation in the matB gene, which encodes malonyl-CoA synthetase, resulted in the formation of nodules that were largely empty of bacteroids, leading to significantly reduced clover growth. nih.gov This suggests that malonate metabolism is a critical requirement for the maturation of nitrogen-fixing nodules in this symbiotic relationship. nih.gov
However, the idea of malonate being a primary carbon source for bacteroid metabolism has been challenged. asm.org Malonate is a known competitive inhibitor of succinate dehydrogenase, a key enzyme in cellular respiration. asm.org It has been proposed that the ability of rhizobia to metabolize malonate may be a detoxification mechanism. asm.org While malonate is abundant in legumes, its direct role in fueling nitrogen fixation remains a complex area of research. asm.org
Elucidation of Malonate's Role in Plant-Microbe Interactions
The interaction between plants and rhizospheric microorganisms is a complex dialogue mediated by chemical signals, and malonate has emerged as a significant molecule in this exchange. nih.govnih.gov Research has illuminated its essentiality in symbiotic relationships, particularly the nitrogen-fixing symbiosis between legumes and Rhizobium bacteria. researchgate.netnih.gov
In the legume-rhizobia symbiosis, malonate metabolism is considered essential for the proper function of the symbiosis. nih.govkoreascience.kr Studies involving mutant Rhizobium leguminosarium bv. trifolii, where the gene for malonate metabolism was deleted, showed that the bacteria lost their primary symbiotic function with clover. nih.govkoreascience.kr This suggests that the breakdown of malonate is critical for the symbiotic nitrogen metabolism occurring within the root nodules of at least some legumes like clover. researchgate.netnih.govkoreascience.kr
Plants can release a variety of organic compounds from their roots to signal and recruit beneficial microbes. nih.gov Malonate, as a low-molecular-weight organic acid, can be a component of these root exudates. nih.gov For instance, the release of malonate and oxalate (B1200264) by the plant Juncus maritimus has been observed to act as complexing agents for trace metals in the soil, which can enhance their mobility and availability. nih.gov While microbial exudates often have a more profound effect, these plant-derived acids contribute to the chemical environment of the rhizosphere, influencing nutrient availability and microbe-plant interactions. nih.gov
Furthermore, derivatives of the malonate pathway are fundamental to the production of signaling molecules. Phenolic compounds, which are crucial for initiating legume-rhizobia and arbuscular mycorrhizal symbioses, can be synthesized via the malonate acetate pathway, particularly in fungi and bacteria. nih.gov
Table 1: Key Research Findings on Malonate in Plant-Microbe Interactions
| Research Area | Organism(s) Studied | Key Finding | Reference(s) |
| Symbiotic Nitrogen Fixation | Rhizobium leguminosarium bv. trifolii and Clover | Deletion of the malonate-metabolizing gene in Rhizobium resulted in a loss of symbiotic function. | researchgate.netnih.govkoreascience.kr |
| Root Exudates | Juncus maritimus | Malonate released by roots can act as a complexing agent for trace metals, affecting their mobility. | nih.gov |
| Signaling Molecules | Legumes, Fungi, Bacteria | The malonate acetate pathway is involved in synthesizing phenolic compounds that act as signals in symbioses. | nih.gov |
| Myo-inositol Catabolism | Rhizobium leguminosarum bv. viciae | Loci for myo-inositol catabolism in Rhizobium code for malonate semialdehyde dehydrogenase. | apsnet.org |
Occurrence and Metabolic Significance in Diverse Organisms
Malonate is a naturally occurring compound found in a variety of biological systems. nih.govkoreascience.kr It has been identified in plants, particularly legumes, and in animal tissues such as developing rat brains. researchgate.netvedantu.com Its presence has also been noted in invertebrates under specific conditions; for example, heat stress can cause an accumulation of malonate in mussels, and it has been detected in shrimp and oysters from industrially contaminated areas. researchgate.net
The most widely recognized metabolic role of malonate is as a classic competitive inhibitor of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. researchgate.netvedantu.com By binding to the active site of this enzyme, malonate blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle, thereby impeding cellular respiration and energy production. researchgate.netvedantu.com
Despite its inhibitory role, malonate also serves as a carbon and energy source for various bacteria, including species of Klebsiella, Acinetobacter, and Pseudomonas. researchgate.net These organisms possess a specific metabolic pathway to break down malonate. ontosight.ai The key activity in this process is the decarboxylation of malonate to produce acetate and carbon dioxide, a reaction catalyzed by the enzyme malonate decarboxylase. researchgate.netontosight.ai The resulting acetate can then be converted to acetyl-CoA and enter central metabolic pathways. ontosight.ai
In a broader metabolic context, a derivative of malonate, malonyl-CoA, is a critical building block in the biosynthesis of fatty acids and other compounds like mevalonate. researchgate.net This highlights the dual nature of malonate's metabolic significance: while the free acid can inhibit a central metabolic enzyme, its coenzyme A derivative is essential for anabolic processes. researchgate.net
Table 2: Occurrence and Metabolic Roles of Malonate
| Organism Group | Occurrence | Metabolic Significance | Reference(s) |
| Plants | Found in legumes. | Serves as a potential defense metabolite and is involved in symbiotic nitrogen metabolism. | researchgate.netnih.gov |
| Animals | Detected in developing rat brains, mussels, shrimp, and oysters. | Acts as a competitive inhibitor of succinate dehydrogenase; accumulation can indicate stress. | researchgate.netvedantu.com |
| Bacteria | Utilized by various species like Klebsiella pneumoniae and Pseudomonas putida. | Can be used as the sole carbon and energy source through catabolic pathways that convert it to acetate. | researchgate.netontosight.ai |
| General | Widespread as Malonyl-CoA. | Malonyl-CoA, a derivative, is a crucial precursor in fatty acid biosynthesis. | researchgate.net |
Table 3: Compound Names Mentioned
Ligand Properties and Coordination Modes of the Malonate Dianion
The malonate dianion's ability to coordinate with metal ions in multiple ways is a key factor in its utility for creating diverse supramolecular assemblies. nih.gov
The malonate dianion exhibits a range of coordination modes, including monodentate, bidentate, and bridging geometries. nih.gov In monodentate coordination, only one of the carboxylate groups binds to a metal center. Bidentate coordination involves both carboxylate groups binding to the same metal ion, forming a chelate ring. nih.gov The bridging mode is particularly significant in the formation of coordination polymers, where the malonate ligand links two or more different metal centers. nih.gov This bridging can occur in various fashions, such as the μ₂-κ²O,O':κO'' and μ₃-κ²O,O':κO'':κO''' modes, leading to the formation of two-dimensional (2D) and three-dimensional (3D) networks. nih.gov
Lanthanide(III) Malonate Coordination Polymers
Lanthanide(III) ions, with their high positive charge, large ionic radii, and preference for oxygen-donor ligands, are ideal partners for the malonate dianion in the construction of coordination polymers. nih.govfrontiersin.org The resulting lanthanide-malonate frameworks exhibit a wide array of structural diversity and interesting properties. frontiersin.orgrsc.org
The synthesis of lanthanide(III) malonate coordination polymers typically involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with malonic acid in a suitable solvent system, often a water-ethanol mixture. nih.govfrontiersin.org The pH of the reaction mixture is a critical parameter that is carefully controlled, often through the addition of a base like sodium hydroxide (B78521), to ensure the deprotonation of malonic acid to the malonate dianion. nih.gov
Through careful control of reaction conditions such as stoichiometry and solvent, a variety of mononuclear and dinuclear complexes can be isolated. frontiersin.orgrsc.org For instance, the reaction of lanthanide(III) nitrates with malonic acid has yielded mononuclear complexes with the general formula {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n. nih.govnih.gov In contrast, a dinuclear europium(III) complex, {[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}n, has also been synthesized and characterized. nih.govnih.gov Some synthetic approaches have also explored the use of Lewis bases to create monomeric complexes from dimeric precursors. rsc.org
Table 1: Examples of Synthesized Lanthanide(III) Malonate Complexes
| Complex Formula | Metal Ion (Ln³⁺) | Nuclearity | Reference |
|---|---|---|---|
| {[Gd(C₃H₂O₄)(H₂O)₄]·NO₃}n | Gadolinium (Gd) | Mononuclear | nih.govnih.gov |
| {[Tb(C₃H₂O₄)(H₂O)₄]·NO₃}n | Terbium (Tb) | Mononuclear | nih.govnih.gov |
| {[Ho(C₃H₂O₄)(H₂O)₄]·NO₃}n | Holmium (Ho) | Mononuclear | nih.govnih.gov |
| [Er(C₃H₂O₄)(C₃H₃O₄)(H₂O)₂]n | Erbium (Er) | Mononuclear | nih.govfrontiersin.org |
| {[Eu₂(C₃H₂O₄)₂(C₃H₃O₄)₂(H₂O)₆]·4H₂O}n | Europium (Eu) | Dinuclear | nih.govnih.gov |
| [Ln₂(mal)₃(H₂O)₅]·2H₂O | Ho, Tb, Dy, Er, Yb | Dinuclear | rsc.orgcsic.es |
Crystallographic studies have revealed that in many of these complexes, the lanthanide ions are eight- or nine-coordinate, often adopting geometries such as a distorted square antiprism or a monocapped square antiprism. nih.govnih.gov For example, in the isostructural series {[Ln(C₃H₂O₄)(H₂O)₄]·NO₃}n (Ln = Gd, Tb, Ho), the lanthanide ion is eight-coordinate, bonded to four carboxylate oxygen atoms and four water molecules. nih.govnih.gov The malonate ligand in these structures acts as a bridging ligand, linking the LnO₈ polyhedra into infinite layers. nih.gov In the dinuclear europium complex, the two Eu³⁺ ions are bridged by the carboxylate groups of the hydrogen malonate ligands, and each europium ion is nine-coordinate. nih.govnih.gov The resulting structures can range from one-dimensional chains to more complex two- or three-dimensional networks. rsc.orgresearchgate.net
Infrared (IR) spectroscopy is a key technique used to confirm the coordination of the malonate ligand to the lanthanide ion. nih.gov The IR spectra of the complexes show characteristic bands corresponding to the symmetric and asymmetric stretching vibrations of the carboxylate groups. The positions of these bands, compared to those of the free malonate ion, provide evidence of coordination. nih.gov Specifically, the difference between the asymmetric and symmetric stretching frequencies (Δν) can give an indication of the coordination mode of the carboxylate group. The presence of bands corresponding to coordinated water molecules is also observable in the IR spectra. nih.gov
Luminescence spectroscopy is another powerful tool for studying lanthanide-malonate complexes, particularly for ions like europium (Eu³⁺) and terbium (Tb³⁺) that exhibit characteristic emission spectra. nih.gov The interaction with the malonate ligand can influence the intensity and splitting of the emission bands, providing insights into the local coordination environment of the lanthanide ion. unica.it For instance, the photoluminescence spectra of various synthesized lanthanide-malonate complexes display characteristic emissions in the visible region. nih.gov
Transition Metal Malonate Complexes
Malonate readily forms complexes with transition metals, leading to a rich structural chemistry. These complexes are of interest for their magnetic properties, catalytic potential, and role as building blocks in coordination polymers.
Copper(II) malonate complexes display remarkable structural diversity, influenced by factors such as the stoichiometry, the presence of other ligands, and the nature of the counter-ion. rsc.orgtubitak.gov.tr The synthesis typically involves the reaction of a copper(II) salt with a source of malonate, such as malonic acid or its salts, in an aqueous or methanolic medium. rsc.orgresearchgate.net
The structural motifs of these complexes range from simple mononuclear units to extended polymeric networks. For instance, a series of compounds with the general formula {[A(H₂O)n]₂[Cu(mal)₂(H₂O)m]} (where A is an alkali metal cation) demonstrates how the size of the counter-ion directs the resulting architecture. rsc.org The fundamental building block is the bis(malonato)cuprate(II) anion, but its linkage through carboxylate bridges varies significantly. rsc.org
The coordination environment around the copper(II) ion is often a distorted square-pyramidal or octahedral geometry. researchgate.netacs.orgnih.gov In mixed-ligand systems, such as those incorporating polypyridyl ligands, the malonate and the other ligand typically occupy the equatorial positions, with solvent molecules or other anions in the axial positions. acs.orgnih.gov The structural outcome can also be influenced by the specific derivative of the malonate ligand used, such as malonyl dihydrazide, which can lead to mononuclear complexes with a 1:2 metal-to-ligand ratio. researchgate.net
| Alkali Cation (A) | Compound Formula | Anionic Network Topology | Cationic Motif |
|---|---|---|---|
| Li | {[Li(H₂O)]₂[Cu(mal)₂(H₂O)₂]} | Monomers | Dimers |
| Na | {[Na(H₂O)]₂[Cu(mal)₂]} | Layers | Single Helical Chains |
| K | {[K(H₂O)]₂[Cu(mal)₂]} | Layers | Single Helical Chains |
| Rb | {[Rb(H₂O)]₂[Cu(mal)₂]} | Chains | Double Helical Chains |
| Cs | {[Cs(H₂O)₂]₂[Cu(mal)₂]} | Monomers | Layers |
This table summarizes the structural variations in copper(II) malonate complexes as a function of the alkali metal cation present, demonstrating the role of the counter-ion in directing the supramolecular assembly.
The malonate ion exhibits specific adsorption behaviors on various metal oxide surfaces, a process relevant to fields ranging from environmental science to materials chemistry and catalysis.
On γ-alumina (γ-Al₂O₃) , a widely used catalyst support, malonic acid specifically adsorbs and modifies the surface chemistry. researchgate.net Spectroscopic evidence indicates the formation of an inner-sphere complex, where there is a direct chemical bond between the malonate and the surface aluminum atoms. researchgate.netacs.org The adsorption involves the two carboxylic groups of the malonate, leading to structures described as side-on ester linkages and bridging bidentate modes. researchgate.net This interaction consumes three to four surface hydroxyl groups per adsorbed malonate molecule. researchgate.net A surface complexation model suggests that the entire (100) facet of γ-Al₂O₃ is involved in this adsorption, while on the (110) facet, only specific hydroxyl sites (μ₁-AlVI-OH and μ₁-AlIV-OH) participate. researchgate.net
On hydroxyapatite (HAp) , the mineral component of bones and teeth, the adsorption of malonate is a complex, multi-stage process. researchgate.net Kinetic studies using radiolabeled malonic acid show an initial rapid adsorption, followed by slower stages, and in some cases, a final rapid increase in uptake that suggests the precipitation of a new malonate-containing phase on the HAp surface. researchgate.net The adsorption of carboxyl-containing molecules like malonate onto HAp is influenced by the charge of the surface, which is pH-dependent. researchgate.netrsc.org The interaction can involve the exchange of surface hydroxyl groups with the malonate anions. d-nb.info While side-chain carboxyl groups show affinity for HAp, this affinity is generally less than that of phosphate (B84403) groups. nih.gov
| Surface | Adsorption Mechanism | Key Findings | References |
|---|---|---|---|
| γ-Alumina (γ-Al₂O₃) | Inner-sphere complexation | Forms side-on ester and bridging bidentate linkages; consumes 3-4 surface -OH groups per malonate molecule. | researchgate.net |
| Hydroxyapatite (HAp) | Multi-stage adsorption process | Kinetics proceed in three stages; may lead to precipitation of a new phase on the surface. | researchgate.net |
This table compares the key features of malonate adsorption on the surfaces of γ-alumina and hydroxyapatite.
The interaction of malonate with aluminum hydroxide surfaces, such as gibbsite (α-Al(OH)₃), is a key example of its interfacial chemistry. diva-portal.org The nature of the adsorbed species is highly dependent on pH and surface coverage. diva-portal.orgresearchgate.net
Studies combining spectroscopic methods and adsorption measurements have shown that malonate can form both inner-sphere and outer-sphere complexes at the gibbsite-water interface. diva-portal.org
Outer-sphere complexes , held mainly by electrostatic forces, are believed to adsorb to the first layer of surface hydroxyl groups and water molecules, similar to other dicarboxylates. diva-portal.org
Inner-sphere complexes , involving direct covalent bonding, are also formed, particularly at the particle edges. diva-portal.org These are likely mononuclear chelates where both carboxylate groups of the malonate ligand bind to a single surface aluminum atom. diva-portal.org
The formation of these inner-sphere complexes is more significant for malonate compared to other dicarboxylates like maleate (B1232345) or fumarate. diva-portal.org This stronger interaction can lead to the dissolution of the gibbsite surface at higher malonate concentrations. diva-portal.org The charging behavior of aluminum hydroxide surfaces is complex, with different crystal planes exhibiting different reactivity. acs.orgusda.gov The edge faces contain singly coordinated hydroxyl groups that are more reactive than the doubly coordinated groups on the basal planes, making them preferred sites for inner-sphere complexation with ligands like malonate. diva-portal.orgacs.orgusda.gov
Role in Macromolecular Crystallization and Self-Assembly
Beyond its coordination with metal ions, the malonate anion plays a significant role in directing the organization of larger molecular systems, from promoting the crystallization of proteins to stabilizing intricate supramolecular structures.
Sodium malonate has been identified as an exceptionally effective precipitating agent for the crystallization of macromolecules like proteins and viruses. nih.gov In a comparative study screening various salts, sodium malonate was successful in crystallizing 19 out of 23 different macromolecules, making it nearly twice as effective as the next best salts, which included ammonium (B1175870) sulfate (B86663) and sodium acetate. nih.gov
The effectiveness of malonate is attributed to several factors. As a kosmotropic salt, it helps to stabilize the protein's structure. nih.gov Its high charge density, with two carboxylate groups at neutral pH, is also a key feature. nih.gov Malonate has been shown to be effective at much lower concentrations than many other salts. nih.gov
Furthermore, the addition of sodium malonate can alter the morphology of protein precipitates, leading to more ordered structures. nih.govresearchgate.netresearchgate.net For instance, in the precipitation of immunoglobulins, adding sodium malonate increased the β-sheet content of the protein, leading to precipitates with greater packing density and improved filterability. nih.govresearchgate.net This alteration of precipitation kinetics and precipitate structure provides a valuable tool for enhancing the performance of protein purification processes. nih.govresearchgate.net
| Salt | Number of Macromolecules Crystallized (out of 23) |
|---|---|
| Sodium Malonate | 19 |
| Ammonium Sulfate | 11 |
| Sodium Acetate | 11 |
| Sodium Tartrate | 11 |
| Sodium Formate | 11 |
This table highlights the superior performance of sodium malonate compared to other common precipitating salts in a broad screening for protein and virus crystallization.
The malonate anion is a key component in the self-assembly of complex supramolecular architectures, where molecules are organized through non-covalent interactions. researchgate.net These interactions include hydrogen bonds, π-π stacking, and anion-π interactions. researchgate.netacs.org
The role of anions in directing these structures is crucial. In a series of cobalt(II)-malonate complexes, the choice of a non-coordinating counter-anion (such as nitrate, perchlorate, or hexafluorophosphate) was found to induce the formation of different extended supramolecular networks. acs.org The malonate ligand participates in the core complex, while the counter-anions mediate the assembly of these complexes into larger structures through various weak interactions. researchgate.netacs.org
The ability of malonate to be stabilized by anion-π interactions has been demonstrated experimentally. unige.ch When a malonate unit is covalently attached to a π-acidic surface (a molecule with an electron-deficient aromatic system), its acidity increases significantly. unige.ch This indicates that the resulting enolate anion is stabilized by the favorable interaction with the π-acidic surface. unige.ch This stabilization of a reactive intermediate by anion-π interactions highlights a fundamental mechanism by which malonate can participate in and promote chemical reactions and stabilize specific molecular arrangements. unige.ch
Organic Synthesis and Catalytic Applications
Malonic Ester Synthesis and Derivatives in Organic Transformations
Malonic esters, such as diethyl malonate and dimethyl malonate, are workhorse reagents in synthetic organic chemistry. Their unique structure allows them to participate in a wide array of reactions, leading to a diverse range of valuable compounds.
Utility as a –CH₂COOH Synthon
One of the most fundamental applications of malonic esters is their function as a synthetic equivalent, or "synthon," for the –CH₂COOH group. atamankimya.comatamankimya.comatamanchemicals.comatamanchemicals.com The malonic ester synthesis allows for the conversion of an alkyl halide into a carboxylic acid with two additional carbon atoms.
The process begins with the deprotonation of the malonic ester by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. atamankimya.com This enolate then readily reacts with an alkyl halide in an SN2 reaction to form a substituted malonic ester. atamankimya.com Subsequent hydrolysis of the two ester groups with acid or base, followed by heating, leads to decarboxylation. This final step is facile because it proceeds through a cyclic β-keto acid intermediate, ultimately yielding a carboxylic acid where the alkyl group from the original halide is attached to a –CH₂COOH fragment. atamankimya.com This powerful sequence provides a reliable method for elongating carbon chains and introducing the acetic acid moiety.
Condensation Reactions: Knoevenagel, Meldrum's Acid Formation, Barbituric Acid Synthesis
The activated methylene (B1212753) group of malonate derivatives makes them ideal partners in condensation reactions with carbonyl compounds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic ester, in the presence of a weak base catalyst like an amine. d-nb.infopurechemistry.orgacademie-sciences.fr The reaction yields an α,β-unsaturated dicarbonyl compound. purechemistry.orgacademie-sciences.fr The versatility of the Knoevenagel condensation makes it a key step in the synthesis of various natural products, polymers, and pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the antimalarial quinine. purechemistry.org The reaction can be performed under mild conditions and is known for its high efficiency and selectivity. d-nb.info
Meldrum's Acid Formation: Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, is a cyclic derivative of malonic acid. wikipedia.orgunicamp.br It is synthesized through the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. wikipedia.orgunicamp.brgoogle.com The structure was initially misidentified by Andrew Meldrum in 1908, but was later corrected to its current bislactone form. unicamp.br Meldrum's acid is notable for its high acidity and serves as a versatile intermediate in organic synthesis. atamanchemicals.comclockss.org
Barbituric Acid Synthesis: Barbituric acid, the parent compound of barbiturate (B1230296) drugs, is synthesized via the condensation of a malonic ester (typically diethyl malonate) with urea. atamanchemicals.comchemicalbook.comvizagchemical.com The reaction is typically carried out in the presence of a strong base like sodium ethoxide, which facilitates the cyclization to form the pyrimidine (B1678525) heterocyclic skeleton. vizagchemical.comcutm.ac.in This classic condensation reaction remains a fundamental method for producing this important class of compounds. orgsyn.org
Preparation of α,β-Unsaturated Carboxylic Acids via Decarboxylation
A significant extension of the Knoevenagel condensation, often referred to as the Doebner modification, allows for the synthesis of α,β-unsaturated carboxylic acids. youtube.comwikipedia.org In this variation, malonic acid itself is condensed with an aldehyde or ketone. wikipedia.org The reaction is typically carried out in pyridine, which acts as both the solvent and the catalyst. The initial condensation product undergoes a subsequent decarboxylation upon heating, directly yielding the α,β-unsaturated carboxylic acid. youtube.comwikipedia.org This one-pot procedure is a highly effective method for producing compounds like cinnamic acid and its derivatives. wikipedia.org
Asymmetric Catalysis with Malonate Derivatives
The development of asymmetric catalysis has opened new frontiers for malonate chemistry, enabling the synthesis of chiral molecules with high enantiomeric purity. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries.
Enantioselective α-Alkylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) provides a powerful method for conducting reactions between reagents in immiscible phases. In the context of malonates, chiral phase-transfer catalysts are used to achieve enantioselective α-alkylation. This technique allows for the construction of stereogenic centers, including challenging quaternary carbons.
Research has demonstrated that chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, can effectively catalyze the alkylation of malonate esters. For instance, the use of catalysts like (S,S)-3,4,5-trifluorophenyl-NAS bromide has enabled the asymmetric α-alkylation of various malonate derivatives, achieving high chemical yields (up to 99%) and excellent enantioselectivities (up to 97% ee). rsc.orgnih.gov These methods are crucial for synthesizing chiral α,α-dialkylmalonates, which are versatile intermediates that can be converted into other valuable chiral compounds. rsc.orgresearchgate.net
Table 1: Enantioselective Phase-Transfer Catalytic α-Alkylation of Malonates
| Malonate Substrate | Catalyst | Alkylating Agent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Diphenylmethyl tert-butyl α-alkylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 97 |
| 2-Methylbenzyl tert-butyl α-methylmalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 91 |
| Diphenylmethyl tert-butyl α-halomalonates | (S,S)-3,4,5-trifluorophenyl-NAS bromide | Various alkyl halides | up to 99 | up to 93 |
Asymmetric Michael Addition Reactions of Malonates
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Malonates are excellent nucleophiles for this transformation. The development of chiral catalysts allows this reaction to be performed asymmetrically, yielding products with high enantiomeric excess.
A variety of catalytic systems have been successfully employed for this purpose:
Organocatalysts: Chiral amines and their salts have proven effective. For example, L-proline rubidium salt has been shown to catalyze the addition of malonate anions to enones and enals. acs.org Similarly, chiral primary-secondary diamines based on bispidine have been used to catalyze the Michael addition of ketones to alkylidene malonates, achieving high yields and enantioselectivities (up to 97% ee). rsc.org
Chiral Metal Complexes: A novel strontium-based catalyst has been developed that promotes the asymmetric Michael addition of malonates to enones at room temperature, affording adducts in high yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.org
Phase-Transfer Catalysts: Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, are also highly effective for the enantioselective Michael addition of diethyl malonate to chalcones, providing the desired adducts in very good yields and high enantiomeric excesses. thieme-connect.com
Table 2: Catalysts for Asymmetric Michael Addition of Malonates
| Catalyst Type | Example Catalyst | Michael Acceptor | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Organocatalyst | L-Proline Rubidium Salt | Enones, Enals | - | High |
| Organocatalyst | Bispidine-based diamine | Alkylidene malonates | up to 99 | up to 97 |
| Metal Complex | Chiral Strontium Catalyst | Enones | High | up to 99 |
| Phase-Transfer Catalyst | Cinchona-derived ammonium salts | Chalcones | Good | up to 99 |
Malonate-Based Polymers and Materials Synthesis
The unique chemical structure of the malonate group, with its two ester functionalities and an acidic methylene proton, makes it an attractive building block for the synthesis of functional polymers and materials. These materials can exhibit interesting properties, such as biodegradability and metal-chelating capabilities.
In the quest for more sustainable and environmentally friendly polymers, enzymatic catalysis has emerged as a powerful tool. nih.govrsc.org Lipases, in particular, have been successfully employed for the polycondensation of malonate diesters with diols to produce linear polyesters. nih.govrsc.orgwhiterose.ac.uk For example, immobilized Candida antarctica lipase (B570770) B has been used to catalyze the synthesis of polyesters from dimethyl malonate and various aliphatic diols (e.g., C4, C6, C8) under solventless conditions at mild temperatures (below 90°C). nih.govrsc.orgwhiterose.ac.uk This enzymatic approach offers a significant advantage over traditional metal-catalyzed methods, which often require high temperatures and can be unsuccessful in producing high molecular weight malonate polyesters. nih.govrsc.org The resulting aliphatic polyesters are also known to be susceptible to degradation by hydrolytic enzymes, which opens up possibilities for closed-loop recycling. whiterose.ac.uk
The synthesis of high molecular weight polyesters from malonate esters using conventional metal catalysts, such as antimony oxide and titanium butoxide, has proven to be challenging. nih.govwhiterose.ac.ukrsc.orgresearchgate.net The primary reason for this difficulty lies in the ability of the β-diketone functionality of the malonate to act as a chelating agent for the metal catalyst ions. nih.govrsc.org This chelation can deactivate the catalyst, thereby hindering its ability to promote the necessary transesterification reactions for polymer chain growth. nih.govrsc.org As a result, metal-catalyzed polycondensations of dimethyl malonate with aliphatic polyols have typically yielded only low molecular weight oligomers with a low degree of polymerization (DP). nih.govrsc.orgresearchgate.net For instance, attempts to synthesize malonate polyesters with these catalysts resulted in number-average molecular weights (Mn) between 1000 and 2600 Da, corresponding to DPs of only 6 to 16. nih.govrsc.org Even a P₂O₅-catalyzed synthesis of poly(1,3-propyl malonate) resulted in a maximum DP of approximately 5. nih.govrsc.org The limitations of metal catalysis for this specific application have spurred the exploration of alternative strategies, most notably the successful enzymatic approach described previously. nih.govrsc.org
The inherent ability of the malonate group to chelate metal ions can be harnessed for the design of functional materials for metal extraction and remediation. nih.govrsc.orgwhiterose.ac.uk Polyesters synthesized from malonate esters and diols have been investigated for their potential as metal chelators. nih.govrsc.orgwhiterose.ac.uk These polymers can be dissolved in an organic solvent and used in a biphasic system to extract metal ions from an aqueous phase. whiterose.ac.uk The diketone chelating sites along the polymer backbone bind to the metal ions, facilitating their transfer from the aqueous to the organic phase. whiterose.ac.uk
For example, a series of malonate-based polyesters were synthesized and tested for their ability to chelate copper, a common pollutant in industrial wastewater. nih.govwhiterose.ac.uk One particular polymer, ODO MAL, demonstrated a superior copper extraction efficiency of 23%, which is comparable to the performance of commercially available chelating agents. nih.govwhiterose.ac.uk This highlights the potential of these bio-based and potentially biodegradable polymers in hydrometallurgy and environmental remediation applications. nih.govwhiterose.ac.uk
Furthermore, the design of coordination polymers incorporating malonate ligands and metal centers has been explored. rsc.org By systematically varying the malonate derivative and other linking ligands, a variety of novel complexes with different network topologies can be synthesized. rsc.org For instance, several copper(II) malonate complexes with N,N'-containing linkers have been synthesized and characterized, some of which exhibit a square lattice topology. rsc.org These materials can also display interesting properties, such as photosensitivity and magnetic interactions, depending on their specific composition and structure. rsc.org
Advanced Analytical and Spectroscopic Characterization
Chromatographic Methodologies for Malonate Quantification
Chromatography is a cornerstone for the separation and analysis of malonate from complex biological matrices. Various techniques have been developed, each offering distinct advantages in terms of sensitivity, specificity, and applicability.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and highly specific method for the quantification of serum malonate. nih.govnih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for biomolecules like malonate. metwarebio.comenovatia.com
In the context of malonate analysis, LC-MS/MS is often performed in the negative electrospray ionization mode for the underivatized molecule. nih.gov The malonate ion ([M-H]⁻) is typically observed at a mass-to-charge ratio (m/z) of 103. nih.gov For enhanced sensitivity, positive electrospray ionization can be utilized, particularly after derivatization. nih.gov The general LC-MS/MS conditions involve parameters such as spray voltage, vaporizer temperature, sheath gas pressure, and collision energy, which are optimized to achieve the best signal-to-noise ratio for the target analyte. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Malonate Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Negative or Positive Electrospray Ionization (ESI) |
| Spray Voltage | 1000 V (Positive Mode Example) |
| Vaporizer Temperature | 350°C |
| Sheath Gas (Nitrogen) Pressure | 50 psi |
| Ion Transfer Capillary Temperature | 350°C |
| Collision Gas (Argon) Pressure | 1.5 mTorr |
| Collision Energy | 15 V |
Note: These parameters are illustrative and require optimization for specific instruments and applications.
Stable Isotope-Dilution Techniques
Stable isotope-dilution (SID) is a gold-standard method for quantitative analysis in mass spectrometry, offering high precision and accuracy. mdpi.comnih.govscispace.com This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. nih.gov For malonate quantification, [¹³C₃]-labeled malonate is a commonly used internal standard. nih.gov
The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, which can significantly impact the accuracy of the results. nih.gov The analyte and the internal standard co-elute chromatographically but are distinguished by their different masses in the mass spectrometer. nih.gov This allows for ratiometric quantification, leading to highly reliable and reproducible results. nih.govnih.gov
Derivatization Strategies for Enhanced Sensitivity (e.g., Di-(1-methyl-3-piperidinyl)malonate)
To overcome the challenges of low concentrations and poor ionization efficiency of malonate in biological samples, derivatization strategies are often employed. nih.gov Derivatization involves chemically modifying the analyte to improve its chromatographic and mass spectrometric properties. mdpi.com A notable example is the derivatization of malonate into di-(1-methyl-3-piperidinyl)malonate (DMP-MA). nih.govnih.gov
This derivatization introduces tertiary amine moieties into the malonate structure, which significantly enhances protonation and allows for highly sensitive detection in the positive electrospray ionization mode. nih.gov The reaction to form DMP-MA can be carried out using reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) and 3-hydroxy-1-methylpiperidine. nih.gov This strategy has been shown to increase the detection sensitivity by more than 100 times compared to the analysis of underivatized malonate in negative ESI mode. nih.govnih.gov The derivatized malonate, DMP-MA, exhibits a protonated molecule ([M+H]⁺) at an m/z of 299. nih.gov
Table 2: Comparison of Underivatized and Derivatized Malonate Analysis
| Feature | Underivatized Malonate | Di-(1-methyl-3-piperidinyl)malonate (DMP-MA) |
|---|---|---|
| Ionization Mode | Negative ESI | Positive ESI |
| Detected Ion | [M-H]⁻ | [M+H]⁺ |
| m/z of Precursor Ion | 103 | 299 |
| m/z of Product Ion | 59 | 98 |
| Relative Sensitivity | Lower | >100x Higher |
Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis
Ion exclusion chromatography (IEC) is a technique particularly well-suited for the separation of organic acids. oup.comshimadzu.comdiduco.com The separation mechanism is based on the Donnan exclusion principle, where highly ionized species are repelled by the charged stationary phase and elute earlier, while neutral or partially ionized molecules can penetrate the stationary phase pores and are retained longer. oup.comdiduco.com This method is effective for separating short-chain aliphatic acids like malonate. diduco.com
Ion exchange chromatography (IEX) separates molecules based on their net charge. purolite.comtechnologynetworks.com In anion exchange chromatography, a positively charged stationary phase is used to retain negatively charged analytes like the malonate ion. technologynetworks.com Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase. bio-rad.com Both IEC and IEX are valuable techniques for the analysis of malonate in various samples, including environmental and biological matrices. oup.comresearchgate.net
Reversed-Phase Chromatography with UV Detection
Reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is another common method for the analysis of organic acids. nih.govnih.gov In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. nih.gov For polar compounds like malonic acid, which are poorly retained on traditional reversed-phase columns, mixed-mode columns that incorporate both reversed-phase and anion-exchange properties can be utilized for improved separation without the need for ion-pairing reagents. helixchrom.com
UV detection is a straightforward and robust detection method. turkjps.org By lowering the pH of the mobile phase, organic acids like malonate become protonated, increasing their retention on the reversed-phase column. nih.gov Detection is typically performed at a low wavelength, such as 210 nm, where many organic acids exhibit absorbance. nih.gov
Spectroscopic Investigations of Malonate and its Derivatives
Spectroscopic techniques provide valuable information about the structure and bonding of malonate and its derivatives. Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational properties of these molecules.
The infrared spectra of malonate esters often exhibit two distinct carbonyl stretching bands. cdnsciencepub.com This splitting of the carbonyl frequency is a subject of interest and has been attributed to vibrational coupling between the two ester carbonyl groups rather than enolization or association. cdnsciencepub.com
In studies of metal-malonate complexes, such as manganese malonate, Fourier-transform infrared (FTIR) and FT-Raman spectroscopy are used to identify the vibrational modes of the malonate ligand and to understand its coordination to the metal ion. ias.ac.in X-ray diffraction (XRD) is also employed to determine the crystalline structure of these complexes. ias.ac.in Hirshfeld surface analysis can be used to investigate the intermolecular interactions within the crystal structure of malonate salts, such as anilinium malonate. researchgate.net The mass spectra of malonate derivatives often show characteristic fragmentation patterns, with a notable cleavage leading to the loss of the malonate moiety. mdpi.com
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the molecular vibrations of the malonate ion. These techniques probe the stretching and bending modes of the ion's chemical bonds, providing a characteristic fingerprint that aids in its identification and structural analysis. The key vibrational modes for the malonate ion are associated with the carboxylate (OCO) groups and the central methylene (B1212753) (CH₂) group.
The symmetric and asymmetric stretching vibrations of the carboxylate groups are particularly informative. The positions of these bands can indicate the nature of the coordination between the malonate ion and a metal cation. For instance, in metal-malonate complexes, the separation between the asymmetric (νₐₛ(OCO)) and symmetric (νₛ(OCO)) stretching frequencies can provide insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging).
In the vibrational spectra of malonate compounds, such as manganese malonate and europium(III) malonate complexes, specific assignments for the vibrational modes have been determined. rsc.orgresearchgate.net The CH₂ group exhibits characteristic wagging, twisting, rocking, and scissoring vibrations. The spectra are often complicated by the presence of water molecules in hydrated salts, which introduce their own vibrational modes, including stretching, bending, and librational modes. researchgate.net
A representative summary of the key vibrational modes for the malonate ion observed in metal complexes is presented below. The exact frequencies can vary depending on the specific cation and the crystal structure.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
|---|---|---|
| νₐₛ(OCO) | 1560 - 1620 | Asymmetric stretching of the carboxylate group |
| νₛ(OCO) | 1350 - 1450 | Symmetric stretching of the carboxylate group |
| δ(CH₂) | 1420 - 1480 | CH₂ scissoring (bending) |
| ρw(CH₂) | ~1250 | CH₂ wagging |
| ρt(CH₂) | ~1200 | CH₂ twisting |
| ρr(CH₂) | ~920 | CH₂ rocking |
| δ(OCO) | 650 - 850 | OCO bending (deformation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of molecules in solution. For the propanedioate ion, both ¹H and ¹³C NMR provide valuable information about its chemical environment.
In ¹H NMR spectroscopy, the protons of the central methylene (CH₂) group of the malonate ion typically appear as a singlet. The chemical shift of this peak is influenced by the solvent and the nature of the counter-ion. For instance, in the ¹H NMR spectrum of ammonium (B1175870) 2-aminomalonate in D₂O, the C-H proton appears as a singlet at 4.18 ppm. nih.gov In disodium (B8443419) malonate, the methylene protons also give rise to a characteristic signal. chemicalbook.com
¹³C NMR spectroscopy provides information about the carbon skeleton. The malonate ion shows two distinct carbon signals: one for the central methylene carbon and another for the equivalent carboxylate carbons. In the case of ammonium 2-aminomalonate in D₂O, the C2 carbon (the α-carbon) is observed at 59.1 ppm, while the carboxyl carbon appears at 170.1 ppm. nih.gov The chemical shifts can be influenced by coordination to a metal ion, which affects the electron density around the carbon nuclei. nih.gov
The following table summarizes typical NMR chemical shifts for the malonate ion in a salt form, measured in D₂O.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|---|
| ¹H | -CH₂- | ~3.1 - 4.2 | Disodium malonate / Ammonium 2-aminomalonate nih.govchemicalbook.com |
| ¹³C | -CH₂- | ~40 - 60 | Ammonium 2-aminomalonate nih.gov |
| -COO⁻ | ~170 - 175 | Ammonium 2-aminomalonate nih.gov |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For the propanedioate ion, MS can be used for its identification and quantification.
In negative electrospray ionization mode (N-ESI), malonic acid readily deprotonates to form the [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of 103. nih.gov This monoanion is often the most prominent peak observed. Further fragmentation of this ion in tandem mass spectrometry (MS/MS) experiments can provide structural information. A common fragmentation pathway involves the loss of a neutral molecule of carbon dioxide (44 Da), resulting in a fragment ion at m/z 59, corresponding to the acetate (B1210297) ion (CH₃COO⁻). nih.gov
The direct observation of the dianion, propanedioate ion(2-), with an expected m/z of 51 (102/2), is less common under standard ESI conditions due to the instability of multiply charged small ions in the gas phase. However, its presence in solution is the basis for the formation of the monoanion.
For highly sensitive quantification, especially in biological matrices like serum, malonate can be derivatized to a more suitable compound for analysis by LC-MS/MS. For example, derivatization to di-(1-methyl-3-piperidinyl)malonate (DMP-MA) allows for quantification in positive electrospray ionization mode with high sensitivity. nih.gov
The table below summarizes the key mass spectrometric data for the malonate ion.
| Ion | Formula | m/z (Observed) | Technique | Key Fragment Ion (m/z) |
|---|---|---|---|---|
| [M-H]⁻ | C₃H₃O₄⁻ | 103 | N-ESI-MS | 59 ([M-H-CO₂]⁻) |
Thermal and X-ray Diffraction Analyses of Malonate Compounds
Thermal analysis and X-ray diffraction are essential techniques for characterizing the solid-state properties of malonate compounds, providing information on their thermal stability, decomposition pathways, and crystal structures.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential thermal analysis (DTA) detects temperature differences between a sample and a reference material. Together, these techniques provide a detailed picture of the thermal events that occur upon heating, such as dehydration and decomposition.
The thermal behavior of metal malonates has been extensively studied. researchgate.netresearchgate.net For hydrated salts, the initial mass loss observed in the TGA curve typically corresponds to the removal of water molecules, often indicated by an endothermic peak in the DTA curve. The decomposition of the anhydrous malonate salt occurs at higher temperatures.
For instance, the thermal decomposition of sodium malonate in an air or nitrogen atmosphere results in the formation of sodium carbonate as the final residue. researchgate.netresearchgate.net The decomposition of transition metal malonates is more complex, with the final residue being the corresponding metal oxide (e.g., Mn₃O₄, Fe₂O₃, Co₃O₄, NiO, CuO, ZnO), and the specific product can depend on the atmosphere. researchgate.net The decomposition of cerium(III) malonate involves consecutive steps, starting with the loss of water molecules followed by the decomposition of the malonate ligand. researchgate.net
The following table presents thermal decomposition data for several metal malonate compounds.
| Compound | Decomposition Temperature Range (°C) | Final Residue | Atmosphere |
|---|---|---|---|
| Sodium Malonate | 330 - 360 | Na₂CO₃ | Air/N₂ researchgate.netresearchgate.net |
| Manganese(II) Malonate | up to 335 | Mn₃O₄ | Air researchgate.net |
| Iron(II) Malonate | up to 400 | Fe₂O₃ | Air researchgate.net |
| Cobalt(II) Malonate | up to 340 | Co₃O₄ | Air researchgate.net |
| Nickel(II) Malonate | up to 350 | NiO | Air researchgate.net |
| Copper(II) Malonate | up to 520 | CuO | Air researchgate.net |
| Zinc(II) Malonate | up to 450 | ZnO | Air researchgate.net |
Single Crystal and Powder X-ray Diffraction for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal XRD and powder XRD (PXRD) are used to characterize malonate compounds. PXRD is useful for phase identification and confirming the crystalline nature of a material, as has been shown for manganese malonate. ias.ac.in
Single-crystal XRD provides precise information on unit cell dimensions, bond lengths, bond angles, and crystal packing. The crystal structure of sodium hydrogen malonate has been determined using this technique. rsc.orgrsc.org It crystallizes in the monoclinic space group P2₁/c. In this structure, the hydrogen malonate units are linked by short, unsymmetrical hydrogen bonds to form infinite chains. rsc.org This demonstrates how malonate ions can be part of extended solid-state structures.
The crystallographic data for sodium hydrogen malonate are summarized in the table below.
| Parameter | Value |
|---|---|
| Compound | Sodium Hydrogen Malonate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.664(1) |
| b (Å) | 7.522(1) |
| c (Å) | 9.337(1) |
| β (°) | 100.69(1) |
| Z | 4 |
Data from the single-crystal X-ray diffraction of sodium hydrogen malonate. rsc.orgrsc.org
Extraction and Separation Techniques
The separation and purification of the propanedioate ion from various matrices are essential for its analysis and utilization. Several techniques, including solvent extraction and ion-exchange chromatography, are employed for this purpose.
Solvent Extraction is a widely used method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The extraction of malonic acid (the protonated form of the malonate ion) from aqueous solutions containing inorganic salts can be achieved using ester solvents such as ethyl acetate, propyl acetate, or ethyl propionate. google.com The efficiency of the extraction can be influenced by factors like the pH of the aqueous solution and the choice of the organic solvent. For instance, zirconium can be quantitatively extracted from a malonate solution using high molecular-weight amines like Amberlite LA-1 or LA-2 dissolved in xylene. nih.gov The separation is pH-dependent, and the extracted species can be subsequently stripped from the organic phase.
Ion-Exchange Chromatography (IEC) is a powerful technique for separating charged molecules. bio-rad.comnih.gov Since the propanedioate ion is an anion, anion-exchange chromatography is the appropriate method for its separation. In this technique, a stationary phase containing positively charged functional groups is used to retain the negatively charged malonate ions. The retained ions can then be eluted by changing the ionic strength or pH of the mobile phase. IEC is particularly useful for separating a mixture of organic acids. nih.gov The selection of the appropriate ion-exchange resin and elution conditions is critical for achieving effective separation from other anions that may be present in the sample. This technique is also used in the purification of malonic acid produced from the hydrolysis of cyanoacetate, where it can be used to remove inorganic salts and other impurities. google.com
Ion-Pair Based Liquid-Liquid Extraction from Malonate Media
Ion-pair based liquid-liquid extraction is a highly effective technique for the selective separation of metal ions from aqueous solutions containing the propanedioic acid ion(2-), commonly known as malonate. This method relies on the formation of a neutral, extractable ion-pair complex between a negatively charged metal-malonate species and a large organic counter-ion (the extractant).
A notable application of this technique is the extraction of gold(III) from a malonate medium using 2-octylaminopyridine (2-OAP) as the extractant dissolved in an organic solvent like xylene. tubitak.gov.trresearchgate.net In this system, gold(III) forms an anionic complex with malonate ions. The protonated 2-OAP then pairs with this anionic metal complex, creating a neutral species that is soluble in the organic phase and can be separated from the aqueous phase. tubitak.gov.tr The stoichiometry of the extracted ion-pair complex has been determined to be 1:2:1 with respect to the metal, malonic acid, and the extractant. researchgate.net
The efficiency of this extraction process is governed by several critical experimental parameters:
Effect of pH: The acidity of the aqueous phase significantly influences the formation of the ion-pair and its subsequent extraction. The extraction of the gold(III)-malonate complex is observed to increase as the pH rises from 1 to 4. researchgate.net Quantitative extraction of approximately 99.5% is achieved in the pH range of 5.0 to 6.0. tubitak.gov.trresearchgate.net Beyond a pH of 6, the extraction efficiency decreases. researchgate.net Therefore, a pH of 5.0 is considered optimal for this separation. tubitak.gov.tr
Malonate Concentration: The concentration of the malonate ion is crucial. The extraction efficiency for gold(III) improves significantly as the sodium malonate concentration increases, reaching a peak of 99.5% within the range of 0.02 M to 0.04 M. tubitak.gov.tr However, at concentrations above this range, the extraction efficiency begins to decrease. This is attributed to the formation of a stable ion-pair between the 2-OAP extractant and malonate itself, which competes with the metal-malonate complex extraction. tubitak.gov.tr A concentration of 0.03 M sodium malonate is typically used for optimal results. researchgate.nettubitak.gov.tr
Extractant Concentration: The concentration of 2-OAP in the organic phase also plays a vital role. The extraction yield rises sharply with increasing 2-OAP concentration up to 0.035 M. tubitak.gov.tr To ensure complete and quantitative extraction, a concentration of 0.05 M 2-OAP in xylene is recommended. tubitak.gov.trtubitak.gov.tr
Once the metal-containing ion-pair is in the organic phase, the metal can be recovered through a stripping process. Various reagents can be used to back-extract the metal into a new aqueous phase. For the gold(III)-malonate-2-OAP system, a 7.0 M ammonia (B1221849) solution has been found to be a highly effective stripping agent, enabling the reversible extraction of about 99.5% of the gold from the loaded organic phase. tubitak.gov.trresearchgate.net
Application in Analytical Procedures for Metal Determination
The ion-pair liquid-liquid extraction method using malonate media serves as a robust and selective analytical procedure for the determination of metals in complex matrices. tubitak.gov.tr Its primary application lies in the separation and preconcentration of a target metal ion from interfering species, thereby enhancing the accuracy and reliability of subsequent quantitative analysis. tubitak.gov.tr
This technique has been successfully applied to the determination of gold(III) in a variety of real-world samples, including alloys, minerals, ayurvedic drug samples, and electronic waste. tubitak.gov.tr The high efficiency of the malonate-based system allows for the selective separation of gold from other metal ions commonly found in these materials. tubitak.gov.tr
The selectivity of the malonate system is a key advantage. Comparative studies have shown that the extraction of gold(III) is significantly more efficient from a malonate medium than from other weak acid media. For instance, under optimal conditions where malonate provides 99.5% extraction, other media such as sodium salicylate, sodium succinate (B1194679), and sodium tartrate yield much lower extraction percentages. tubitak.gov.tr This selectivity is crucial for isolating the target analyte from a complex mixture.
An aqueous solution of the sample is prepared and buffered to the optimal pH (e.g., pH 5.0).
Sodium malonate is added to the solution to ensure the formation of the anionic metal-malonate complex.
The aqueous solution is equilibrated with an organic solvent (e.g., xylene) containing the extractant (e.g., 0.05 M 2-OAP). The target metal is selectively transferred to the organic phase as an ion-pair complex.
The phases are separated. The loaded organic phase, now containing the metal of interest, is treated with a stripping agent (e.g., 7.0 M ammonia) to transfer the metal back into a clean aqueous phase. researchgate.nettubitak.gov.tr
The concentration of the metal in this final aqueous solution can then be determined using standard instrumental techniques.
This method not only allows for the separation of binary and ternary mixtures of metal ions but also provides a reliable means of preconcentrating the analyte, which is particularly useful when determining trace amounts of metals. tubitak.gov.trtubitak.gov.tr The limit of detection for gold(III) using this procedure has been reported as 1.08 µg/mL. tubitak.gov.tr
Data Tables
The following tables provide research data on the extraction of Gold(III) from malonate media.
Table 1: Influence of Various Weak Acid Media on Au(III) Extraction Efficiency tubitak.gov.tr
| Weak Acid Medium | Extraction Efficiency (%E) |
|---|---|
| Sodium Malonate | 99.5 |
| Sodium Oxalate (B1200264) | 81.4 |
| Sodium Succinate | 69.1 |
| Sodium Tartrate | 52.7 |
| Sodium Salicylate | 51.5 |
| Sodium Ascorbate | 9.9 |
Table 2: Influence of Stripping Agents on Au(III) Recovery from Loaded Organic Phase tubitak.gov.tr
| Stripping Agent | Concentration (M) | Recovery (%E) |
|---|---|---|
| Ammonia | 4-10 | 99.5 |
| Hydrochloric Acid (HCl) | 4-10 | 99.5 |
| Ammonia Buffer (pH 10) | - | 99.5 |
| Sulfuric Acid (H₂SO₄) | - | 81.1 |
| Nitric Acid (HNO₃) | - | 71.7 |
| Sodium Hydroxide (B78521) (NaOH) | - | 31.3 |
| Acetate Buffer | - | 23.4 |
| Water (H₂O) | - | 13.6 |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Investigations of Malonate Structure and Reactivity
Quantum chemical methods are employed to calculate the electronic structure, energy, and geometry of molecules with high accuracy. These investigations are fundamental to understanding the behavior of the malonate ion.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comrsc.org DFT studies on the malonate dianion (-O₂CCH₂CO₂⁻) have been crucial in determining its optimized structure and relative energies. core.ac.uk
Quantum chemistry calculations, including DFT and second-order Møller-Plesset perturbation theory, have been used to explore the potential energy surface of the malonate(-2) ion. core.ac.uk These studies have identified various isomers, including keto and enol structures, which arise from CO₂ rotations and intramolecular proton transfers. core.ac.uk This phenomenon represents the keto-enol tautomerism within the dianion. core.ac.uk Computational analyses consistently show that the keto tautomer is the more stable configuration for the malonate dianion. core.ac.uk The energy difference between the tautomers and the barriers for conversion can be accurately predicted, providing a detailed map of the ion's structural landscape. core.ac.ukspecialchem.com
Table 1: Comparison of Malonate(-2) Tautomers
| Tautomer | Relative Stability | Key Features |
|---|---|---|
| Keto | More Stable | Characterized by a C=O double bond and a C-H bond on the central carbon. |
| Enol | Less Stable | Characterized by a C=C double bond and an O-H group. Arises from intramolecular proton transfer. |
This table summarizes the relative stability of keto and enol tautomers of the malonate dianion as determined by quantum chemical calculations.
Transition state theory is a fundamental concept in chemical kinetics used to describe the rates of chemical reactions. Computational methods are employed to locate and characterize the transition states (TS) on a potential energy surface, which correspond to the highest energy point along a reaction coordinate. nih.govacs.org
For the malonate ion, theoretical calculations have been used to identify the transition states for intramolecular reactions, such as proton transfers involved in tautomerism. core.ac.uk These calculations are notoriously difficult due to the complexity of the potential energy surfaces but are essential for understanding reaction mechanisms and calculating activation barriers. core.ac.uk The activation barriers for proton abstraction from the central carbon of malonic acid and its esters are a key factor in its synthetic utility, such as in the malonic ester synthesis, and computational analysis helps to quantify these energy hurdles. core.ac.ukmdpi.com By analyzing the geometry and vibrational frequencies of the transition state, researchers can gain a detailed understanding of the atomistic movements involved in processes like deprotonation. nih.gov
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. rsc.orgnih.gov This technique allows for the exploration of conformational changes and interactions within a system, providing insights that complement static quantum chemical calculations. scilit.comresearchgate.net
In the context of the malonate ion, MD simulations, such as the Car-Parrinello method, have been used to model its thermal reactions and explore its potential energy surface over picosecond timescales. core.ac.uk These simulations can reveal the dynamic processes of intramolecular proton transfer and rotations. core.ac.uk Furthermore, MD simulations are invaluable for studying the interaction of the malonate ion as a ligand with other molecules, such as proteins or metal ions in solution. nih.gov By simulating the system in a solvent environment, researchers can observe how malonate associates with binding partners, characterize the hydrogen bonding motifs, and understand the role of solvation in these interactions at an atomic level. nih.gov
Modeling of Coordination Complexes and Polymer Systems
The malonate ion is a versatile building block in supramolecular chemistry, readily forming coordination complexes and polymers with a wide range of metal ions. Theoretical modeling is instrumental in predicting and understanding the structure and properties of these materials.
The malonate ion can act as a versatile ligand, coordinating to metal atoms in various ways. Crystal structure analysis of malonate-containing compounds reveals its remarkable adaptability. ipme.ru Computational models are used to predict and rationalize these observed structures.
Studies have systematically characterized the crystal-chemical role of malonate ions in coordination polymers with d- and f-metals. ipme.ru These analyses show that the malonate anion can exhibit at least 17 different types of coordination, acting as a mono-, bi-, tri-, or even tetradentate ligand. ipme.ru A key structural parameter is the dihedral angle (φCOO) between the planes of the two carboxyl groups. This angle is linearly dependent on the C-C-C bond angle within the ion, which can vary from 103° to 126°. ipme.ru The conformation of the malonate ion directly influences the resulting coordination geometry. For instance, when the dihedral angle is less than 60°, the malonate ion typically forms six-membered metallocycles with the metal atom. ipme.ru Conversely, when the angle is greater than 67°, it can only form four-membered metallocycles. ipme.ru These geometric predictions are crucial for the rational design of coordination polymers with desired topologies and properties. uvebtech.com
Table 2: Malonate Ion Coordination Geometry vs. Dihedral Angle
| Dihedral Angle (φCOO) | C-C-C Bond Angle Range | Predominant Metallocycle Formed |
|---|---|---|
| < 60° | Varies (e.g., 103°-126°) | Six-membered |
| > 67° | Varies (e.g., 103°-126°) | Four-membered |
This table illustrates the relationship between the conformation of the malonate ion and the type of metallocycle it forms in coordination polymers.
Computational simulations are increasingly used to model polymerization processes and predict the properties of the resulting materials. rsc.org For polymers incorporating the malonate moiety, such as those derived from methylene (B1212753) malonates or malonate polyesters, theoretical modeling provides insights into reaction mechanisms and material performance.
The polymerization of malonate derivatives, particularly methylene malonates, often proceeds via an anionic mechanism initiated by weak bases or nucleophiles. nih.gov Computational studies can help elucidate the initiation and propagation steps of these reactions. Simulation techniques, including molecular dynamics, can be used to predict the bulk material properties of malonate-based polymers. specialchem.com By constructing atomistic models of the polymer chains, researchers can simulate properties such as the glass transition temperature (Tg), Young's modulus, and yield stress. specialchem.com These simulations can explore how factors like the degree of polymerization or cross-linking affect the mechanical and thermal properties of the final material, guiding the development of new polymers for applications such as coatings or metal chelating agents. rsc.org
Environmental Significance and Degradation Pathways
Atmospheric Chemistry of Malonic Acid and its Derivatives
Malonic acid is a significant component of atmospheric organic aerosols, where it can undergo various chemical transformations that influence the properties and fate of these particles.
Tautomeric Forms in Aerosol Particles and Atmospheric Fate
In deliquesced aerosol particles, malonic acid can exist in equilibrium between its keto and enol tautomeric forms. Spectroscopic studies have revealed that the enol form can become dominant at higher relative humidity (RH). This shift in equilibrium is significant because the two forms have different chemical reactivities, which can affect the atmospheric aging of the aerosol.
The keto-enol equilibrium constant for malonic acid has been shown to be strongly dependent on RH. For instance, in one study, the equilibrium constant (K = [enol]/[keto]) was measured to be 0.18 at 2% RH, increasing to 2.33 at 90% RH. This indicates a substantial shift towards the more reactive enol form as the aerosol particle takes up more water. The presence of the enol form, with its carbon-carbon double bond, is particularly important for reactions such as aldol (B89426) condensation, which can contribute to the growth and complexity of organic aerosols.
Table 1: Keto-Enol Equilibrium Constant of Malonic Acid at Different Relative Humidities
| Relative Humidity (%) | Keto-Enol Equilibrium Constant (K) |
| 2 | 0.18 ± 0.03 |
| 50 | 1.11 ± 0.14 |
| 90 | 2.33 ± 0.37 |
Role in Secondary Organic Aerosol (SOA) Formation
Malonic acid is recognized as a precursor in the formation of secondary organic aerosol (SOA), which are aerosol particles formed from the oxidation and subsequent condensation of volatile organic compounds in the atmosphere. The aqueous phase of atmospheric aerosols provides a medium for the oxidation of water-soluble organic compounds like malonic acid, leading to the formation of lower volatility products that contribute to the aerosol mass.
While malonic acid is a component of SOA, studies on new particle formation have indicated that its role may be more pronounced in the growth of existing particles rather than in the initial nucleation events. For example, research on particle formation from sulfuric acid and dimethylamine has shown that malonic acid does not significantly enhance the initial formation of new particles but is likely to contribute to the growth of particles larger than 2 nanometers. In the broader context of organic acids in SOA, malonic acid, along with succinic acid, is often one of the most abundant dicarboxylic acids found after oxalic acid. The formation of SOA through aqueous chemistry, involving precursors like malonic acid, is a key process in increasing the oxygen-to-carbon (O/C) ratio of organic aerosols, which affects their hygroscopicity and ability to act as cloud condensation nuclei. copernicus.org
Biogeochemical Cycling and Microbial Degradation
Malonate is a naturally occurring compound that can be utilized by various microorganisms, playing a role in carbon cycling and specific ecological interactions.
Microbial Pathways for Malonate Catabolism
Bacteria have evolved specific pathways to metabolize malonate as a carbon and energy source. Two primary pathways have been characterized, encoded by the mdc and mat gene clusters.
The mdc Pathway: This pathway involves the conversion of malonate to malonyl-CoA, followed by decarboxylation to acetyl-CoA. This pathway has been described in bacteria such as Acinetobacter calcoaceticus and Klebsiella pneumoniae.
The mat Pathway: First detailed in Rhizobium leguminosarum, this pathway also proceeds through the formation of malonyl-CoA. It involves a malonyl-CoA synthetase (MatB) and a malonyl-CoA decarboxylase (MatA) to produce acetyl-CoA.
The key enzymes in these pathways are crucial for breaking down malonate. The regulation of these gene clusters is controlled by transcription factors from the GntR and LysR families.
Table 2: Key Microbial Pathways for Malonate Catabolism
| Pathway | Key Genes | Key Enzymes | Example Organisms |
| Mdc Pathway | mdc operon | Malonate carrier protein, Malonyl-CoA synthetase, Malonyl-CoA decarboxylase | Acinetobacter calcoaceticus, Klebsiella pneumoniae |
| Mat Pathway | matABC operon | Malonate transporter (MatC), Malonyl-CoA synthetase (MatB), Malonyl-CoA decarboxylase (MatA) | Rhizobium leguminosarum |
Ecological Implications of Malonate Degradation
The microbial degradation of malonate has significant ecological implications. In symbiotic nitrogen fixation, malonate metabolism is essential for the survival of rhizobia in legume nodules. Mutant bacteria unable to metabolize malonate lose their symbiotic capabilities.
Malonate also acts as a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase, a key component of the citric acid cycle. The ability of some microorganisms to degrade malonate allows them to overcome this inhibition and utilize it as a resource. Furthermore, the slow metabolism of malonate by some bacteria, such as Rhodopseudomonas palustris, is being explored for biotechnological applications. Slow growth on malonate could divert cellular resources towards the production of valuable compounds rather than biomass accumulation.
Role in Environmental Remediation and Catalytic Processes
The chemical properties of propanedioic acid and its ion allow for their application in various environmental remediation and catalytic technologies. Low molecular weight organic acids, including malonic acid, are considered biodegradable alternatives to persistent chelating agents for enhancing the phytoextraction of heavy metals from contaminated soils.
In the realm of advanced oxidation processes (AOPs) for water treatment, the photochemistry of iron(III)-malonate complexes is of particular interest. acs.org The photolysis of these complexes leads to the formation of reactive radical species, which can then degrade persistent organic pollutants in water. acs.org Specifically, the process involves the decarboxylation of malonate to form a •CH2CO2H radical and the photodissociation of Fe(III)(OH)2+ to produce a hydroxyl radical. acs.org These highly reactive species are effective in breaking down contaminants.
Furthermore, malonate has been used as a precursor in the synthesis of catalytic materials. For example, manganese malonate can be used to prepare porous MnO@C nanocomposites. These materials have shown potential as efficient adsorbents and photocatalysts for the removal of dyes from contaminated water under sunlight.
Influence on Iron Redox Chemistry in Photo-Fenton Reactions
The presence of malonate can significantly impact the efficacy of advanced oxidation processes (AOPs) like the photo-Fenton reaction, which is utilized for water and wastewater treatment. researchgate.netmdpi.comnih.gov The core of the Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction between ferrous iron (Fe(II)) and hydrogen peroxide (H₂O₂). The photo-Fenton process enhances this reaction through the photoreduction of ferric iron (Fe(III)) back to Fe(II), thereby sustaining the catalytic cycle.
Malonate, along with other dicarboxylic acids like oxalate (B1200264), is often detected as a final product during the oxidative degradation of aromatic compounds. nih.govecnu.edu.cnresearchgate.netecnu.edu.cn It can form strong complexes with Fe(III), which alters the speciation and photoreactivity of iron in the system. nih.govecnu.edu.cnresearchgate.netecnu.edu.cnacs.orgacs.org Unlike Fe(III)-oxalate complexes, which can enhance the photo-Fenton process, Fe(III)-malonate complexes have been shown to diminish the efficiency of pollutant degradation. nih.govecnu.edu.cnresearchgate.net This is attributed to the much lower quantum yield of Fe(II) from the photoreduction of Fe(III)-malonate complexes. nih.govecnu.edu.cnresearchgate.net
The table below summarizes the key effects of malonate on the iron redox chemistry in photo-Fenton reactions.
| Feature | Influence of Malonate | Reference |
| Complex Formation | Forms strong complexes with Fe(III). | nih.govacs.orgacs.org |
| Fe(II) Regeneration | Significantly diminishes the photoreduction of Fe(III) to Fe(II) due to a low quantum yield. | nih.govecnu.edu.cnresearchgate.net |
| Radical Formation | Photolysis leads to the formation of •CH₂COOH radicals. | researchgate.netacs.org |
| Overall Process Efficiency | Reduces the degradation efficiency of pollutants in photo-Fenton systems. | nih.govecnu.edu.cnresearchgate.net |
pH-Dependent Hydrolytic Degradation of Malonate-Based Polymers
Malonate can be a building block for bio-based polyesters, and the degradation of these polymers is a crucial aspect of their environmental fate. The hydrolytic degradation of malonate-based polymers is significantly influenced by the pH of the surrounding environment. Hydrolysis involves the cleavage of the ester bonds in the polymer backbone, leading to a decrease in molecular weight and mass loss. nih.govnih.gov
A study on the hydrolytic degradation of poly(trimethylene malonate) (PTM) in aqueous solutions with pH values ranging from approximately 5.5 to 11 demonstrated a clear pH dependency. researchgate.net The degradation process, monitored through weight loss and changes in molecular weight, was found to be more pronounced in both acidic and alkaline conditions compared to neutral pH. researchgate.net
In acidic environments (pH << 7.4), the ester carbonyl group is protonated, making it more susceptible to nucleophilic attack by water. nih.gov Conversely, in basic environments (pH >> 7.4), hydroxide (B78521) ions directly attack the ester carbonyl. nih.gov For PTM, the final weight loss after a set period varied significantly with the initial pH of the solution. researchgate.net The degradation primarily affects the amorphous regions of the polymer, which can lead to an increase in the crystallinity of the remaining material. researchgate.net
The following interactive data table presents findings from a hydrolytic degradation study of poly(trimethylene malonate) (PTM) at different initial pH values.
| Initial pH | Final Weight Loss (%) | Change in Molecular Weight | Reference |
| ~5.5 | Lower molecular weights observed after one week. | Lower molecular weights observed after one week. | researchgate.net |
| 7 | Chosen as a pH with no significant influence on hydrolysis in similar periods. | Chosen as a pH with no significant influence on hydrolysis in similar periods. | researchgate.net |
| ~11 | Final weight loss varied from 20 to 37 wt% for PTM. | Final weight loss varied from 20 to 37 wt% for PTM. | researchgate.net |
It is important to note that the degradation of polyesters can produce acidic by-products, which can in turn lower the local pH and potentially have an autocatalytic effect on the degradation process. nih.gov Understanding the pH-dependent hydrolytic degradation of malonate-based polymers is essential for designing materials with desired environmental lifetimes and for predicting their behavior in various natural and engineered systems.
Emerging Research Directions and Future Outlook
Advanced Catalytic Systems for Malonate Derivatization
The derivatization of malonates is a cornerstone of organic synthesis for constructing complex molecular architectures. frontiersin.org Modern research is focused on developing highly efficient and stereoselective catalytic systems to overcome the limitations of classical methods, such as the potential for dialkylation. wikipedia.org A primary goal is the synthesis of chiral malonates containing quaternary carbon centers, which are valuable building blocks for pharmaceuticals and natural products. frontiersin.org
Key emerging strategies include:
Enantioselective Phase-Transfer Catalysis (PTC): This method has proven highly effective for the α-alkylation of malonate esters. Using chiral phase-transfer catalysts, such as N-(9-anthracenylmethyl)cinchoninium chloride or (S,S)-3,4,5-trifluorophenyl-NAS bromide, researchers have achieved high yields (up to 99%) and excellent enantioselectivities (up to 98% ee) in the synthesis of α,α-disubstituted malonates. frontiersin.orgacs.orgresearchgate.net This technique allows for the construction of versatile chiral building blocks under relatively mild conditions. frontiersin.org
Transition Metal-Catalyzed Decarboxylative Reactions: Inspired by the reactivity of malonyl-CoA in biosynthesis, novel methods using transition metal catalysts have been developed. nih.gov
Copper Catalysis: A notable development is the copper(II)-catalyzed decarboxylative α-arylation of malonate half-esters under ambient, aerobic conditions. nih.govorganic-chemistry.org This approach merges aerobic oxidative copper catalysis with decarboxylative enolate interception, allowing for the synthesis of monoaryl acetate (B1210297) derivatives and tolerating a wide range of functional groups that are incompatible with older methods. nih.govorganic-chemistry.org
Palladium Catalysis: Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of allyl enol carbonates derived from malonates offers a highly chemo-, regio-, and enantioselective route to ketones with α-stereogenic centers. nih.gov The reaction proceeds under extremely mild and neutral conditions. nih.gov
Organocatalysis: Organocatalytic approaches, such as the use of tertiary amino-thiourea catalysts, have been successfully applied to enantioselective Michael-type additions of dialkyl malonates to less reactive electrophiles like β-arylethenesulfonyl fluorides. nih.gov These reactions, often enhanced by high-pressure conditions, can produce chiral alkanesulfonyl fluorides in high yields and enantioselectivities. nih.gov
These advanced catalytic systems represent a significant leap forward, offering more efficient, selective, and sustainable routes to high-value malonate derivatives compared to traditional stoichiometric methods.
| Catalytic System | Reaction Type | Key Advantages | Typical Catalyst | Reported Yield/Selectivity |
|---|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Enantioselective α-Alkylation | High enantioselectivity, mild conditions, operational simplicity. frontiersin.org | Chiral Cinchona Alkaloid Derivatives. acs.orgresearchgate.net | Up to 99% yield, up to 98% ee. frontiersin.orgresearchgate.net |
| Copper Catalysis | Decarboxylative α-Arylation | Ambient conditions (room temp, air), broad functional group tolerance. nih.govorganic-chemistry.org | Cu(OTf)₂. organic-chemistry.org | Efficient yields for complex drug intermediates. organic-chemistry.org |
| Palladium Catalysis | Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Extremely mild and neutral conditions, high chemo- and regioselectivity. nih.gov | Palladium complexes with chiral ligands. nih.gov | Good enantioselectivity for α-quaternary ketones. nih.gov |
| Organocatalysis | Enantioselective Michael Addition | Metal-free, enantioselective C-C bond formation. nih.gov | Tertiary Amino-Thiourea. nih.gov | Up to 96% yield, up to 92% ee. nih.gov |
Novel Applications in Materials Science and Engineering
The unique 1,3-dicarbonyl structure of the malonate ion is being exploited to create novel polymers and materials with advanced functionalities. Research is moving beyond malonate's role as a simple precursor to explore its direct incorporation into material backbones, leading to applications in environmental remediation, coatings, and sustainable plastics.
Malonate-Based Polyesters for Metal Chelation: A significant area of research is the synthesis of malonate-derived aliphatic polyesters. These polymers act as effective and sustainable metal chelators. nih.gov In one study, polyesters synthesized enzymatically from dimethyl malonate and various aliphatic diols demonstrated a superior extraction efficiency for copper (23%), a common pollutant, from aqueous solutions. nih.gov This performance is comparable to commercial chelating agents, highlighting the potential of these biodegradable polymers for use in industrial hydrometallurgy and environmental cleanup. nih.govrsc.org
Methylene (B1212753) Malonates in Polymerization: Methylene malonates, which contain a carbon-carbon double bond activated by two ester groups, are emerging as highly reactive monomers. uvebtech.com
Coatings and Adhesives: Diethyl methylene malonate (DEMM) can undergo rapid anionic polymerization at room temperature, making it a promising candidate for high-performance coatings and adhesives. nih.gov
Photopolymerization: Methylene malonates can be used in photopolymerization to produce cross-linked materials. uvebtech.com Multifunctional methylene malonates can be incorporated to create materials with excellent solvent resistance and high hardness or tailored flexibility. uvebtech.com
Bio-based Formulations: The availability of malonic acid and its esters from sustainable, bio-based production processes is driving their use in "green" formulations. specialchem.com They are being explored as cross-linking agents, adhesion promoters in wood composites, and as monomers for biopolymers with improved processing characteristics. specialchem.com For instance, malonic acid has been used with epoxidized soybean oil to create biodegradable polymeric foam. rsc.org
| Material Type | Key Malonate Derivative | Primary Function | Potential Application | Reference Finding |
|---|---|---|---|---|
| Biodegradable Polyesters | Dimethyl Malonate | Metal Chelation | Industrial hydrometallurgy, environmental remediation. nih.gov | Achieved 23% copper extraction efficiency. nih.gov |
| High-Performance Coatings | Diethyl Methylene Malonate (DEMM) | Anionic Polymerization | Fast-curing surface coatings and adhesives. nih.gov | Polymerizes rapidly at room temperature. nih.gov |
| Cross-linked Polymers | Multifunctional Methylene Malonates | Photopolymerization | Solvent-resistant materials, hard coatings. uvebtech.com | Can be incorporated to produce cross-linked networks. uvebtech.com |
| Bio-based Foams | Malonic Acid | Polymerization with Bio-oils | Sustainable packaging and insulation. | Used to synthesize biodegradable foam from epoxidized soybean oil. rsc.org |
Deeper Elucidation of Biochemical Networks Involving Malonate
Malonate and its activated form, malonyl-CoA, are at a critical nexus of cellular metabolism. nih.gov While malonate is well-known as a competitive inhibitor of succinate (B1194679) dehydrogenase in the Krebs cycle, recent research is uncovering more complex and nuanced roles. researchgate.netnih.gov Modern computational and experimental approaches are being integrated to understand and engineer these metabolic networks for biotechnological applications.
Central Role of Malonyl-CoA: Malonyl-CoA is the key building block for the biosynthesis of fatty acids and polyketides. wikipedia.orgslideshare.net It is the rate-determining intermediate in fatty acid synthesis and also acts as a regulatory molecule, inhibiting fatty acid oxidation by blocking their entry into mitochondria. nih.govwikipedia.org However, cellular concentrations of malonyl-CoA are often low, limiting the production of valuable derivative compounds. ntu.edu.sgnih.gov
Alternative Malonyl-CoA Pathways: The canonical pathway for malonyl-CoA production is the carboxylation of acetyl-CoA. nih.gov To bypass the tight regulation of this pathway, researchers are exploring alternative routes. One strategy involves engineering microorganisms like Saccharomyces cerevisiae to express two key genes: one for a transporter (like mae1) to uptake exogenous malonate from the medium, and another for a malonyl-CoA synthetase (matB) to directly convert malonate into malonyl-CoA. ntu.edu.sgnih.gov This approach has been shown to significantly increase the intracellular pool of malonyl-CoA and boost the production of fatty acids. ntu.edu.sg
Mitochondrial Malonate Metabolism: The discovery of the enzyme ACSF3, a mitochondrial malonyl-CoA synthetase, has revealed a previously unknown pathway for malonate metabolism within the mitochondria. nih.govnih.gov A primary role of ACSF3 is to detoxify malonate by converting it to malonyl-CoA, which can then be decarboxylated to the less harmful acetyl-CoA. nih.gov This pathway is crucial for clearing malonate, which can otherwise inhibit cellular respiration. nih.govvedantu.com
Metabolic Network Modeling: To rationally engineer organisms for overproduction of malonyl-CoA-derived products, researchers are employing genome-scale metabolic network modeling. nih.gov Computational tools can predict minimal sets of genetic interventions (gene knockouts and overexpressions) that cooperatively force carbon flux towards malonyl-CoA. nih.gov This strategy has been successfully applied in Escherichia coli to enhance the production of flavonoids, a class of valuable plant-derived natural products. researchgate.netasm.org
Development of Sustainable Synthesis and Degradation Strategies
In response to growing environmental concerns, a major research thrust is the development of green and sustainable methods for producing and degrading malonic acid and its derivatives. chemicalbook.com This involves shifting from traditional petroleum-based chemical syntheses, which can involve hazardous reagents like cyanide, to bio-based and biocatalytic routes. chemicalbook.com
Bio-based Synthesis: A significant advancement is the production of malonic acid via microbial fermentation from renewable feedstocks. chemicalbook.com Companies have developed engineered yeast strains for the commercial production of bio-based malonic acid. rsc.org Research has identified several metabolic pathways that can be engineered into microbes like E. coli or S. cerevisiae. chemicalbook.com One pathway involves the hydrolysis of malonyl-CoA to malonic acid by an acyl-CoA hydrolase. chemicalbook.com
Biocatalytic Approaches: Enzymes are being used as highly selective and efficient catalysts for malonate-related reactions under mild conditions.
Enzymatic Polymerization: As mentioned previously, immobilized Candida antarctica lipase (B570770) B has been used for the solventless synthesis of malonate polyesters at temperatures below 90 °C, a significant improvement over unsuccessful metal-catalyzed methods that require temperatures above 150 °C. nih.govrsc.orgresearchgate.net
Asymmetric Decarboxylation: Arylmalonate decarboxylase (AMDase) is a versatile biocatalyst used for the enantioselective decarboxylation of prochiral malonates to produce optically pure carboxylic acids, which are important pharmaceutical intermediates. frontiersin.org
Chemo-enzymatic Strategies: Researchers are integrating chemical and enzymatic steps to create efficient and sustainable synthesis pathways. For example, a chemo-enzymatic route to the anti-inflammatory drug Flurbiprofen has been developed that incorporates an AMDase-mediated decarboxylation as the key stereochemistry-defining step. frontiersin.org
Sustainable Degradation: While research has heavily focused on synthesis, the principles of biocatalysis are also applicable to degradation. The enzymes involved in malonate metabolism within microorganisms represent a natural pathway for its breakdown into acetate and CO₂. researchgate.net Future research may focus on harnessing these enzymatic pathways or developing photocatalytic methods for the efficient and environmentally benign degradation of malonate-containing materials and pollutants. acs.org
| Strategy | Method | Key Enabler | Product | Advantages |
|---|---|---|---|---|
| Bio-based Production | Microbial Fermentation | Engineered S. cerevisiae or E. coli. chemicalbook.com | Malonic Acid | Uses renewable feedstocks, avoids hazardous chemical reagents. chemicalbook.com |
| Biocatalytic Synthesis | Enzymatic Polymerization | Immobilized Candida antarctica lipase B. nih.govresearchgate.net | Malonate Polyesters | Mild, solventless conditions, high efficiency. nih.gov |
| Biocatalytic Synthesis | Asymmetric Decarboxylation | Arylmalonate Decarboxylase (AMDase). frontiersin.org | Chiral Carboxylic Acids | High enantioselectivity for producing pharmaceutical building blocks. frontiersin.org |
| Chemo-enzymatic Synthesis | Integrated Chemical and Enzymatic Steps | AMDase-mediated decarboxylation. frontiersin.org | Flurbiprofen | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. frontiersin.org |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing propanedioic acid derivatives, and how can their purity be validated?
- Methodology : Propanedioic acid derivatives are often synthesized via esterification or condensation reactions. For example, methyl 3-chloro-3-oxopropanoate can react with aromatic amines in the presence of tripotassium phosphate to form substituted propanedioic acid esters. Post-synthesis, validate purity using liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC). For instance, LCMS (m/z 407 [M+H]⁺) and retention time (0.81 minutes under SQD-FA05 conditions) are critical parameters .
- Validation : Compare experimental data with standardized databases like the NIST Chemistry WebBook, which provides verified spectral and thermochemical data. Ensure mass fraction purity ≥98% to minimize deviations in physicochemical properties .
Q. How should researchers design experiments to characterize the ionic behavior of propanedioic acid, ion(2−) in solution?
- Approach : Use conductivity measurements and ion-selective electrodes to study dissociation constants (pKa values) in aqueous solutions. Cross-reference results with literature values for ChCl:propanedioic acid mixtures, noting that deviations >0.0066 in refractive index data may arise from purity differences (e.g., 98% vs. ≥99%) .
- Data Analysis : Apply statistical tools (e.g., SPSS) to quantify uncertainties and validate reproducibility. Report deviations in refractive indices with standard uncertainties (±0.003) to align with peer-reviewed benchmarks .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C, ²H) of propanedioic acid, ion(2−) improve mechanistic studies in organic synthesis?
- Experimental Design : Synthesize isotopologues like propanedioic-2-¹³C acid (CAS 55514-11-9) or propanedioic-1,3-¹⁴C₂ acid (CAS 13878-08-5) via deuterium exchange or carboxylation reactions. Use NMR and isotopic ratio mass spectrometry (IRMS) to track labeled carbons in reaction pathways .
- Applications : Study kinetic isotope effects (KIEs) in decarboxylation reactions or enzyme-mediated processes. Ensure isotopic purity ≥95% to avoid interference in spectral analysis .
Q. What strategies address contradictions in reported physicochemical data for propanedioic acid, ion(2−) across studies?
- Root Cause Analysis : Identify discrepancies in experimental conditions, such as solvent polarity, temperature, or impurities. For example, refractive index deviations in ChCl:propanedioic acid mixtures may stem from variations in hydrogen-bonding donor purity (98% vs. ≥99%) .
- Resolution : Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and cross-validate using multiple techniques (e.g., DSC for thermal stability, FTIR for functional groups). Reference NIST data to resolve ambiguities .
Q. How can researchers optimize the synthesis of complex propanedioic acid esters for pharmaceutical intermediates?
- Synthetic Protocol : Use tert-butyl esters (e.g., propanedioic acid mono(1-methylethyl) ester, CAS 56766-77-9) to enhance solubility and stability. Optimize reaction time and catalyst loading (e.g., tripotassium phosphate at 1:2 molar ratio) to maximize yields .
- Analytical Workflow : Employ tandem LCMS/HPLC for real-time monitoring. For example, track intermediates like 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline derivatives to ensure regioselectivity .
Data Reporting and Ethical Considerations
Q. What are the best practices for reporting propanedioic acid, ion(2−) data in peer-reviewed journals?
- Guidelines : Separate "Results" and "Discussion" sections to avoid redundancy. Use IUPAC nomenclature (e.g., "propanedioic acid, ion(2−)" instead of abbreviations) and provide CAS numbers (e.g., 156-80-9) for clarity .
- Ethics : Disclose conflicts of interest and adhere to intellectual property norms when citing patented synthesis routes (e.g., EP 4 374 877 A2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
